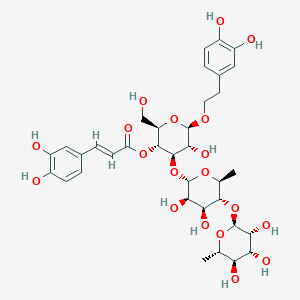

ligupurpuroside A

Description

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O19/c1-14-24(42)25(43)27(45)34(49-14)53-30-15(2)50-35(28(46)26(30)44)54-32-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)31(32)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXIPLGNTUAGMU-YAHWZRCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture and Bioactivity of Ligupurpuroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ligupurpuroside A, a phenylethanoid glycoside with promising therapeutic potential. This document details its chemical structure, summarizes key quantitative data, outlines experimental protocols for its study, and elucidates its role in cellular signaling pathways.

Chemical Structure and Properties of Ligupurpuroside A

Ligupurpuroside A is a complex natural product isolated from plants of the Ligustrum genus. Its chemical identity has been established through spectroscopic methods.

2D Chemical Structure:

SMILES String: CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C35H46O19 | [1][2] |

| Molecular Weight | 770.73 g/mol | [1][2] |

| CAS Number | 147396-01-8 | [1][2] |

Quantitative Biological Data

Ligupurpuroside A has demonstrated noteworthy biological activities, particularly in the realms of metabolic regulation and enzyme inhibition.

| Biological Activity | Assay Details | Result | Source |

| Pancreatic Lipase Inhibition | in vitro enzymatic assay | Competitive inhibitor | [3][4] |

| Trypsin Inhibition | in vitro enzymatic assay | IC50: 3.08 x 10⁻³ mol/L | [5] |

| Lipid Accumulation Inhibition | Oleic acid-induced HepG2 cells | Significant inhibition at 50 µmol/L | [6][7] |

| Antioxidant Activity | Inhibition of LDL oxidation | Dose-dependent at 5-40 µM | [8] |

Experimental Protocols

This section outlines the general methodologies for the isolation, characterization, and biological evaluation of ligupurpuroside A. For detailed, step-by-step procedures, it is recommended to consult the cited primary literature.

Isolation of Ligupurpuroside A from Ligustrum robustum

The isolation of ligupurpuroside A typically involves a multi-step extraction and chromatographic purification process.

Workflow for Isolation:

Caption: General workflow for the isolation of ligupurpuroside A.

Detailed Steps:

-

Extraction: The dried and powdered leaves of Ligustrum robustum are typically extracted with an aqueous ethanol solution (e.g., 70%) under reflux.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude paste.

-

Chromatography: The crude extract is subjected to a series of column chromatography steps. Common stationary phases include silica gel, polyamide, and MCI gel. Elution is performed with a gradient of solvents, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol.

-

Purification: Fractions containing ligupurpuroside A are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The chemical structure of ligupurpuroside A is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for the complete structural assignment.

-

¹H NMR: Provides information on the chemical environment and connectivity of protons.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete elucidation of the molecular structure, including the stereochemistry of the glycosidic linkages.

-

Pancreatic Lipase Inhibition Assay

The inhibitory effect of ligupurpuroside A on pancreatic lipase is typically assessed using a spectrophotometric method.

-

Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase is prepared in a suitable buffer (e.g., Tris-HCl). The substrate, p-nitrophenyl palmitate (pNPP), is also prepared in a solution containing a detergent to form micelles.

-

Incubation: The enzyme is pre-incubated with various concentrations of ligupurpuroside A.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPP substrate.

-

Measurement: The hydrolysis of pNPP by lipase releases p-nitrophenol, which can be monitored by measuring the increase in absorbance at a specific wavelength (typically around 405 nm) over time.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.

Role in Cellular Signaling Pathways

Recent studies have indicated that the hypolipidemic effects of phenylethanoid glycosides from Ligustrum robustum, including ligupurpuroside A, are mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[6][7]

AMPK/SREBP-1c Signaling Pathway:

Caption: Proposed mechanism of ligupurpuroside A in the AMPK/SREBP-1c pathway.

Mechanism of Action:

-

AMPK Activation: Ligupurpuroside A is proposed to activate AMPK, a key cellular energy sensor. The exact mechanism of activation, whether through direct binding or indirect effects on the cellular AMP/ATP ratio, is an area of ongoing research.

-

Inhibition of SREBP-1c Processing: Activated AMPK (p-AMPK) phosphorylates and inhibits the proteolytic processing of the precursor form of SREBP-1c located in the endoplasmic reticulum.

-

Reduced Nuclear SREBP-1c: This inhibition prevents the translocation of the active, nuclear form of SREBP-1c to the nucleus.

-

Downregulation of Lipogenic Genes: With reduced levels of nuclear SREBP-1c, the transcription of its target genes, which include key enzymes involved in fatty acid and triglyceride synthesis (e.g., fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC)), is decreased.

-

Decreased Lipogenesis: The overall result is a reduction in hepatic lipogenesis, contributing to the observed hypolipidemic effects.

This technical guide provides a comprehensive overview of the current knowledge on ligupurpuroside A. Further research is warranted to fully elucidate its therapeutic potential and to refine the understanding of its mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Acteoside From Ligustrum robustum (Roxb.) Blume Ameliorates Lipid Metabolism and Synthesis in a HepG2 Cell Model of Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Mechanistic Review on Therapeutic Potential of Medicinal Plants and their Pharmacologically Active Molecules for Targeting Metabolic Syndrome - Gauttam - Current Pharmaceutical Design [rjsocmed.com]

- 5. researchgate.net [researchgate.net]

- 6. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Sources and Isolation of Ligupurpuroside A

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and relevant biological pathways associated with ligupurpuroside A, a phenylethanoid glycoside of interest for its potential therapeutic properties.

Natural Sources of Ligupurpuroside A

Ligupurpuroside A is a naturally occurring phytochemical found predominantly in plants of the Ligustrum genus (Oleaceae family). The primary documented sources are the leaves of Ligustrum robustum and Ligustrum purpurascens.[1][2][3] In China, the leaves of these plants are commonly used to prepare a bitter-tasting herbal tea known as "Ku-Ding-Cha," which has a long history of use in traditional medicine for various health purposes.[1][3][4]

Table 1: Documented Natural Sources of Ligupurpuroside A

| Plant Species | Part Used | Common Name/Use |

| Ligustrum robustum | Leaves | Ku-Ding-Cha (Bitter Tea)[2][3] |

| Ligustrum purpurascens | Leaves | Ku-Ding-Cha (Bitter Tea)[1] |

Experimental Protocol for Isolation of Ligupurpuroside A

The following protocol is a detailed methodology for the extraction and isolation of ligupurpuroside A from the leaves of Ligustrum robustum, as documented in phytochemical studies.[3]

2.1. Plant Material Preparation and Extraction

-

Preparation : Freshly collected leaves of L. robustum are first agitated and then baked at 120°C for 50 minutes to halt enzymatic degradation and facilitate drying. The dried leaves are subsequently smashed into a fine powder.[3]

-

Extraction : The raw powder (e.g., 7.0 kg) is extracted with 70% ethanol (e.g., 28 L) under reflux for 2 hours. This process is typically performed in a multi-function extractor.[3]

-

Concentration : The resulting ethanol extract is percolated and then condensed under vacuum to yield a viscous paste (e.g., 2.2 kg from 7.0 kg of powder).[3]

-

Chlorophyll Removal : The paste is dissolved in 95% ethanol (e.g., 3 L), followed by the infusion of an equal volume of purified water (e.g., 3 L) to precipitate chlorophyll. After filtration, the filtrate is again condensed in vacuo to obtain a chlorophyll-free residue (e.g., 1.0 kg).[3]

2.2. Chromatographic Separation and Purification

-

Initial Fractionation (Silica Gel Column) : The residue is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) from 10:0 to 0:10 to yield several primary fractions.[3]

-

Secondary Fractionation : The fractions containing the target glycosides are further separated. This involves repeated column chromatography on silica gel, eluting with solvent systems such as CH₂Cl₂-MeOH-H₂O (e.g., 200:10:1 to 80:20:2) or ethyl acetate-methanol-water (EtOAc-MeOH-H₂O) (e.g., 100:4:2 to 100:6:2).[3]

-

Tertiary Separation : Further separation is achieved using a polyamide column with an ethanol-water (EtOH-H₂O) gradient (e.g., 1:9 to 6:4) and an MCI gel column with a methanol-water (MeOH-H₂O) gradient (e.g., 3:7 to 8:2).[3]

-

Final Purification : The final purification of ligupurpuroside A is accomplished through preparative High-Performance Liquid Chromatography (HPLC) using a MeOH-H₂O gradient (e.g., 40:60 to 65:35). Recrystallization from a suitable solvent like 70% methanol can also be employed to obtain the pure compound.[3]

Quantitative Data

The yield of phenylethanoid glycosides from natural sources can vary. The following table presents example data from an isolation study on L. robustum to provide a general reference for expected yields of similar compounds from a large-scale extraction.[3]

Table 2: Example Yields of Glycosides from Ligustrum robustum

| Starting Material (Raw Powder) | Compound | Yield (mg) |

| 7.0 kg | Ligurobustoside R1 | 107.4 |

| 7.0 kg | Ligupurpuroside B | 14.4 |

| 7.0 kg | cis-Ligupurpuroside B | 15.8 |

| 7.0 kg | Osmanthuside D | 21.3 |

| 7.0 kg | (Z)-Osmanthuside B6 | 139.4 |

Note: The specific yield for ligupurpuroside A was not detailed in this particular abstract, but the data for structurally similar compounds illustrate the typical recovery rates from the described protocol.

Visualizations: Workflows and Pathways

4.1. Isolation Workflow

The following diagram illustrates the multi-step process for the isolation of ligupurpuroside A from its natural source.

Caption: Isolation workflow for Ligupurpuroside A.

4.2. Proposed Signaling Pathway

Ligupurpuroside A has demonstrated hypolipidemic effects.[1] Total glycosides from Ligustrum robustum, which include ligupurpuroside A, are suggested to prevent hyperlipidemia by activating the hepatic AMP-activated protein kinase (AMPK) pathway. This activation leads to the downstream inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1]

References

The Biosynthesis of Ligupurpuroside A: A Technical Guide for Researchers

Abstract

Ligupurpuroside A, a phenylethanoid glycoside (PhG) found in plants of the Ligustrum genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of ligupurpuroside A, drawing upon current knowledge of PhG synthesis, particularly the closely related compound, ligupurpuroside B. This document details the key enzymatic steps, precursor molecules, and hypothetical final acylation. While a complete enzymatic characterization of the entire pathway is not yet available in the scientific literature, this guide consolidates the existing data and provides a framework for future research. It includes hypothesized reaction schemes, quantitative data on related compounds, and generalized experimental protocols to facilitate further investigation into this complex biosynthetic pathway.

Introduction

Phenylethanoid glycosides (PhGs) are a diverse class of natural products characterized by a phenylethanol aglycone moiety attached to a sugar, which is often further decorated with acyl and additional sugar groups.[1][2] Ligupurpuroside A, isolated from Ligustrum robustum, is a notable PhG with a complex structure, featuring two caffeoyl groups. Its biosynthesis is of significant interest for the potential to produce this and related compounds through biotechnological approaches. This guide synthesizes the available information to present a detailed, albeit partially hypothetical, overview of the ligupurpuroside A biosynthetic pathway.

Proposed Biosynthetic Pathway of Ligupurpuroside A

The biosynthesis of ligupurpuroside A is believed to follow the general phenylethanoid glycoside pathway, originating from the primary metabolites L-phenylalanine and L-tyrosine. The pathway can be divided into three main stages: 1) formation of the core aglycone and its glycosylation, 2) sequential glycosylation to form the trisaccharide backbone, and 3) acylation with caffeoyl moieties. The latter part of the pathway is largely inferred from the characterized biosynthesis of ligupurpuroside B.[1][3]

Formation of Salidroside

The initial steps involve the conversion of L-tyrosine to tyrosol, which is then glycosylated to form salidroside. This process is catalyzed by a UDP-glucosyltransferase (UGT). In Ligustrum robustum, UGT85AF8 has been identified as the enzyme responsible for the formation of salidroside from tyrosol.[1][3]

Elaboration of the Trisaccharide Chain

Following the formation of salidroside, a series of glycosylation steps are proposed to build the trisaccharide chain. While the direct precursors to ligupurpuroside A have not all been confirmed, the pathway for the structurally similar ligupurpuroside B has been elucidated and provides a strong model. This involves the sequential addition of two rhamnose units to an intermediate, osmanthuside A, by specific rhamnosyltransferases. The enzymes UGT79G7 (an osmanthuside A 1,3-rhamnosyltransferase) and UGT79A19 (an osmanthuside B 1,4-rhamnosyltransferase) have been shown to be involved in the synthesis of ligupurpuroside B.[1][3]

Acylation Steps: The Formation of Ligupurpuroside A

Ligupurpuroside A is distinguished from ligupurpuroside B by the presence of a second caffeoyl group. The acylation of PhGs is typically catalyzed by BAHD acyltransferases, which utilize acyl-CoA donors. It is hypothesized that a specific BAHD acyltransferase catalyzes the transfer of a caffeoyl group from caffeoyl-CoA to ligupurpuroside B to form ligupurpuroside A. However, the specific enzyme responsible for this final acylation step has not yet been identified and characterized in the scientific literature.

The precursor for the caffeoyl moiety, caffeoyl-CoA, is synthesized from L-phenylalanine via the well-established phenylpropanoid pathway.

Below is a DOT script generating a diagram of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of ligupurpuroside A.

Quantitative Data

Comprehensive quantitative data for the biosynthesis of ligupurpuroside A, including enzyme kinetics and metabolite concentrations, are currently limited in the public domain. The following tables summarize available data for related enzymes and compounds, which can serve as a proxy for estimating the parameters in the ligupurpuroside A pathway.

Table 1: Enzyme Kinetic Parameters for Related Glycosyltransferases

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Source |

| UGT85AF8 | Tyrosol | Data not available | Data not available | [1][3] |

| UGT79G7 | Osmanthuside A | Data not available | Data not available | [1][3] |

| UGT79A19 | Intermediate | Data not available | Data not available | [1][3] |

Note: Specific kinetic parameters for these enzymes have not been reported. Further experimental work is required to determine these values.

Table 2: Concentration of Phenylethanoid Glycosides in Ligustrum Species

| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Source |

| Ligupurpuroside A | Ligustrum robustum | Leaves | Data not available | |

| Ligupurpuroside B | Ligustrum robustum | Leaves | Data not available | |

| Acteoside | Ligustrum robustum | Leaves | Data not available | |

| Oleuropein | Ligustrum vulgare | Flowers | 33.43 ± 2.48 |

Experimental Protocols

This section provides generalized protocols for key experiments required to elucidate and characterize the ligupurpuroside A biosynthetic pathway. These protocols are based on standard methodologies used in the study of plant natural product biosynthesis.

Heterologous Expression and Purification of BAHD Acyltransferases

This protocol describes the expression of a candidate BAHD acyltransferase in E. coli and its subsequent purification.

Caption: Workflow for heterologous expression and purification.

Methodology:

-

Gene Identification and Cloning: Identify candidate BAHD acyltransferase genes from a Ligustrum robustum transcriptome database based on homology to known PhG acyltransferases. Amplify the full-length coding sequence from cDNA and clone it into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium at 37°C to an OD

600of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18°C) overnight to enhance protein solubility. -

Protein Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged protein from the supernatant using nickel-affinity chromatography. Elute the protein and verify its purity and size by SDS-PAGE.

In Vitro BAHD Acyltransferase Activity Assay

This protocol outlines a method to determine the activity of the purified BAHD acyltransferase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the acyl acceptor (ligupurpuroside B), the acyl donor (caffeoyl-CoA), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) or an acid.

-

Analysis: Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of ligupurpuroside A.

Quantification of Ligupurpuroside A and its Precursors by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of ligupurpuroside A and its precursors in plant extracts.

Methodology:

-

Sample Preparation: Harvest and freeze-dry plant material (Ligustrum robustum leaves). Grind the dried tissue to a fine powder. Extract the metabolites with a suitable solvent, such as 80% methanol.

-

Chromatographic Separation: Use a reversed-phase C18 column for separation. A typical mobile phase consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and an internal standard.

-

Quantification: Generate a calibration curve using authentic standards of the analytes to determine their concentrations in the plant extracts.

Conclusion and Future Perspectives

The biosynthesis of ligupurpuroside A presents a fascinating example of the intricate metabolic pathways that generate the vast diversity of plant natural products. While the general framework of its synthesis can be inferred from related phenylethanoid glycosides, significant gaps in our knowledge remain. The definitive identification and characterization of the final BAHD acyltransferase are critical next steps. Furthermore, a thorough quantitative analysis of the pathway, including enzyme kinetics and in planta metabolite concentrations, is necessary for a complete understanding. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to pursue these unanswered questions and ultimately harness the biosynthetic machinery of Ligustrum for the production of valuable bioactive compounds.

References

- 1. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 2. Simultaneous determination of five phenylethanoid glycosides in small-leaved Kudingcha from the Ligustrum genus by UPLC/PDA [agris.fao.org]

- 3. academic.oup.com [academic.oup.com]

Spectroscopic and Structural Elucidation of Ligupurpuroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ligupurpuroside A, a phenylethanoid glycoside. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts. The data is based on the initial isolation and structural elucidation of ligupurpuroside A from Ligustrum purpurascens.

Spectroscopic Data

The structural determination of ligupurpuroside A was achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of ligupurpuroside A reveals the chemical environment of each proton in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard, with the coupling constants (J) given in Hertz (Hz).

| Proton No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 2 | 6.68 | d | 2.0 |

| 5 | 6.70 | d | 8.0 |

| 6 | 6.57 | dd | 8.0, 2.0 |

| 7 | 2.75 | t | 7.0 |

| 8 | 3.75 | m | |

| Caffeoyl Moiety | |||

| 2' | 6.89 | d | 2.0 |

| 5' | 6.95 | d | 8.2 |

| 6' | 6.78 | dd | 8.2, 2.0 |

| 7' | 7.55 | d | 16.0 |

| 8' | 6.25 | d | 16.0 |

| Glucose Moiety | |||

| 1'' | 4.35 | d | 7.8 |

| 2'' | 3.40 | m | |

| 3'' | 3.45 | m | |

| 4'' | 4.85 | t | 9.5 |

| 5'' | 3.60 | m | |

| 6''a | 3.65 | m | |

| 6''b | 3.50 | m | |

| Rhamnose Moiety | |||

| 1''' | 5.15 | d | 1.5 |

| 2''' | 3.95 | m | |

| 3''' | 3.68 | m | |

| 4''' | 3.30 | t | 9.5 |

| 5''' | 3.55 | m | |

| 6''' | 1.08 | d | 6.2 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of ligupurpuroside A. The chemical shifts (δ) are reported in ppm.

| Carbon No. | Chemical Shift (δ, ppm) |

| Aglycone | |

| 1 | 131.5 |

| 2 | 117.2 |

| 3 | 145.8 |

| 4 | 144.3 |

| 5 | 116.5 |

| 6 | 121.3 |

| 7 | 36.5 |

| 8 | 71.8 |

| Caffeoyl Moiety | |

| 1' | 127.8 |

| 2' | 115.5 |

| 3' | 146.5 |

| 4' | 149.3 |

| 5' | 116.3 |

| 6' | 123.0 |

| 7' | 146.9 |

| 8' | 114.8 |

| 9' | 168.5 |

| Glucose Moiety | |

| 1'' | 104.2 |

| 2'' | 76.0 |

| 3'' | 81.5 |

| 4'' | 70.2 |

| 5'' | 76.5 |

| 6'' | 62.5 |

| Rhamnose Moiety | |

| 1''' | 102.8 |

| 2''' | 72.5 |

| 3''' | 72.2 |

| 4''' | 74.0 |

| 5''' | 70.5 |

| 6''' | 18.5 |

Mass Spectrometry (MS) Data

Mass spectrometry was used to determine the molecular weight and elemental composition of ligupurpuroside A.

-

FAB-MS (Negative Ion Mode): m/z 623 [M-H]⁻

-

HR-FAB-MS: Calculated for C₂₉H₃₅O₁₅: 623.1976; Found: 623.1978.

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies.

NMR Spectroscopy

-

Instrumentation: Bruker AM-400 NMR spectrometer.

-

Solvent: Pyridine-d₅.

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR Spectroscopy: Recorded at 400 MHz.

-

¹³C NMR Spectroscopy: Recorded at 100.6 MHz. Standard broadband proton-decoupled spectra were acquired.

Mass Spectrometry

-

Instrumentation: VG AutoSpec-3000 mass spectrometer.

-

Ionization Method: Fast Atom Bombardment (FAB).

-

Mode: Negative ion mode.

-

Matrix: Glycerol.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the structural relationships within ligupurpuroside A.

An In-depth Technical Guide to Ligupurpuroside A: From Traditional Use to Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligupurpuroside A is a phenylethanoid glycoside, a class of natural compounds known for their significant biological activities.[1][2] It is primarily isolated from plants of the Ligustrum genus, such as Ligustrum robustum and Ligustrum purpurascens.[1][3] These plants are the source material for a traditional Chinese beverage known as "Ku-Ding-Cha" (苦丁茶), or bitter tea.[1][4][5] For centuries, Ku-Ding-Cha has been utilized in traditional Chinese medicine to clear heat, eliminate toxins, and manage conditions like obesity and diabetes.[6] Modern scientific inquiry has begun to validate these traditional uses, identifying Ligupurpuroside A as a key bioactive constituent with potent antioxidant and hypolipidemic properties.[1][2] This technical guide provides a comprehensive overview of Ligupurpuroside A, focusing on its chemical properties, pharmacological mechanisms, and the experimental protocols used to elucidate its function.

Chemical and Physical Properties

Ligupurpuroside A's identity is well-characterized, providing a solid foundation for research and development. Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₆O₁₉ | [3] |

| Molecular Weight | 770.73 g/mol | [3] |

| CAS Number | 147396-01-8 | [3] |

| Compound Type | Phenylpropanoid Glycoside | [1] |

| Source | Ligustrum robustum, Ligustrum purpurascens | [1][3] |

| Appearance | Powder | [1] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |

Pharmacological Properties and Mechanisms of Action

Research has primarily focused on two significant therapeutic areas for Ligupurpuroside A: lipid metabolism and oxidative stress.

Hypolipidemic Effects

Ligupurpuroside A demonstrates significant potential in managing hyperlipidemia through a multi-faceted mechanism.

a) Inhibition of Pancreatic Lipase: The compound acts as a natural, competitive inhibitor of pancreatic lipase.[3] This enzyme is crucial for the digestion of dietary triglycerides. By inhibiting its action, Ligupurpuroside A can reduce the absorption of fats from the intestine, contributing to lower systemic lipid levels.

b) Regulation of Hepatic Lipid Metabolism via the AMPK/SREBP-1c Pathway: A pivotal mechanism for the hypolipidemic effect of Ligupurpuroside A and its associated total phenylpropanoid glycosides (LRTPG) is the activation of the AMP-activated protein kinase (AMPK) pathway in the liver.[7] AMPK is a master regulator of cellular energy homeostasis. Its activation leads to the phosphorylation and subsequent inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes lipogenesis.[7][8][9]

The inhibition of SREBP-1c downregulates the expression of several critical lipogenic enzymes, including:

-

Stearoyl-CoA desaturase 1 (SCD1)

-

Glycerol-3-phosphate acyltransferase (GPAT)

-

Diacylglycerol acyltransferase 2 (DGAT2)[7]

This signaling cascade effectively suppresses the synthesis of new fatty acids and triglycerides in the liver, a key contributor to hyperlipidemia.[7]

Figure 1: Hypolipidemic signaling pathway of Ligupurpuroside A.

Antioxidant Effects

Ligupurpuroside A is a potent antioxidant, comparable in activity to well-known compounds like (-)-epicatechin gallate from green tea.[2] Its primary antioxidant mechanism involves the protection of low-density lipoprotein (LDL) from oxidation, a critical initiating step in the pathogenesis of atherosclerosis.[2][10]

The compound effectively prevents the oxidation of α-tocopherol (Vitamin E) within LDL particles induced by peroxyl free radicals.[2] This protection is dose-dependent, observed at concentrations between 5-40 µM.[2] By inhibiting the formation of oxidized LDL (oxLDL), Ligupurpuroside A helps prevent the uptake of these atherogenic particles by macrophages, thereby reducing the formation of foam cells in the arterial wall.[2][11]

Summary of Preclinical Data

Quantitative data from key preclinical studies underscore the therapeutic potential of Ligupurpuroside A.

In Vivo Hypolipidemic Activity

An in vivo study using hamsters fed a high-fat diet demonstrated the potent effects of total phenylpropanoid glycosides from L. robustum (LRTPG), which includes Ligupurpuroside A as a major component.

Table 1: Effects of LRTPG on Plasma and Hepatic Lipids in High-Fat Diet-Fed Hamsters [7]

| Parameter | High-Fat Diet (Control) | LRTPG (1.2 g/kg) | % Reduction |

| Plasma Triglycerides (TG) | High | Significantly Reduced | Data not specified |

| Plasma Free Fatty Acid | High | Significantly Reduced | Data not specified |

| Plasma Total Cholesterol | High | Significantly Reduced | Data not specified |

| Plasma LDL-Cholesterol | High | Significantly Reduced | Data not specified |

| Hepatic Triglycerides (TG) | High | Significantly Reduced | Data not specified |

| Hepatic Total Cholesterol | High | Significantly Reduced | Data not specified |

In Vitro Anti-Steatosis Activity

In a cellular model of non-alcoholic fatty liver disease (NAFLD), Ligupurpuroside A showed direct effects on hepatocyte lipid accumulation.

Table 2: Effect of Ligupurpuroside A on Lipid Accumulation in HepG2 Cells [1][7]

| Cell Model | Inducer | Treatment | Concentration | Outcome |

| HepG2 Cells | Oleic Acid | Ligupurpuroside A | 50 µmol/L | Significant inhibition of lipid accumulation |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the protocols for key experiments cited in this guide.

Extraction and Isolation of Ligupurpuroside A

The following protocol details the extraction and purification of phenylethanoid glycosides, including Ligupurpuroside A, from the leaves of L. robustum.[12]

Figure 2: Experimental workflow for extraction and isolation.

In Vivo Hypolipidemic Model Protocol[7]

-

Animal Model : Male golden Syrian hamsters.

-

Acclimatization : Animals are housed under standard conditions (22±2°C, 55±5% humidity, 12h light/dark cycle) for one week.

-

Induction of Hyperlipidemia : Animals are fed a high-fat diet (containing 10% lard, 0.5% cholesterol) for a specified period to induce hyperlipidemia.

-

Treatment Groups :

-

Normal Control (standard diet)

-

Model Control (high-fat diet)

-

Positive Control (e.g., a standard hypolipidemic drug)

-

Treatment Groups (high-fat diet + LRTPG at low, medium, and high doses, e.g., 0.3, 0.6, and 1.2 g/kg).

-

-

Administration : Treatments are administered daily via oral gavage for 21 consecutive days.

-

Sample Collection : At the end of the treatment period, animals are fasted overnight. Blood samples are collected for plasma lipid analysis. Liver tissue is excised for hepatic lipid analysis and molecular studies (Western blot for p-AMPK, SREBP-1c).

-

Analysis : Plasma and hepatic lipids (TG, TC, FFA, LDL-C) are measured using commercial assay kits. Protein expression is quantified by Western blotting.

In Vitro Lipid Accumulation Assay Protocol[7][13][14][15]

-

Cell Line : Human hepatoma G2 (HepG2) cells.

-

Cell Culture : Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Induction of Steatosis : To induce lipid accumulation, cells are incubated with a fatty acid solution, typically oleic acid (e.g., 0.1-1 mM complexed with BSA), for 24 hours.[13][14]

-

Treatment : Cells are co-treated with the fatty acid solution and various concentrations of Ligupurpuroside A (e.g., 50 µM).

-

Lipid Staining : After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde, and stained with Oil Red O solution to visualize intracellular neutral lipid droplets.

-

Quantification : The stained lipid droplets are quantified by extracting the dye with isopropanol and measuring the absorbance at approximately 510 nm using a microplate reader.[15]

In Vitro LDL Oxidation Inhibition Assay[2][17]

-

LDL Isolation : Human LDL is isolated from the plasma of healthy volunteers by ultracentrifugation or selective precipitation methods.[16][17][18]

-

Assay Setup : Isolated LDL (e.g., 100 µg protein/mL) is incubated in a phosphate-buffered saline solution.

-

Treatment : Different concentrations of Ligupurpuroside A (e.g., 5-40 µM) are added to the LDL solution and pre-incubated.

-

Initiation of Oxidation : Oxidation is initiated by adding a pro-oxidant, typically copper sulfate (CuSO₄, final concentration ~5-10 µM).[16][17]

-

Monitoring Oxidation : The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes through the increase in absorbance at 234 nm over several hours.[16]

-

Endpoint Analysis : Alternatively, lipid peroxidation can be assessed at specific time points by measuring thiobarbituric acid-reactive substances (TBARS).[19]

-

Data Analysis : The lag phase duration before the onset of rapid oxidation is calculated. A longer lag phase in the presence of the test compound indicates antioxidant activity.

Conclusion and Future Directions

Ligupurpuroside A is a promising bioactive compound with a strong basis in traditional medicine and growing validation from modern pharmacological studies. Its dual action as a lipase inhibitor and a modulator of the hepatic AMPK/SREBP-1c pathway makes it a compelling candidate for the development of novel therapeutics for hyperlipidemia and related metabolic disorders. Furthermore, its potent antioxidant properties, specifically the inhibition of LDL oxidation, suggest a role in the prevention of atherosclerosis.

Future research should focus on:

-

Pharmacokinetics and Bioavailability : Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to understand its behavior in vivo.

-

Clinical Trials : Rigorous, placebo-controlled clinical trials are required to establish its safety and efficacy in human subjects for managing hyperlipidemia and reducing cardiovascular risk.

-

Synergistic Effects : Investigating the synergistic effects of Ligupurpuroside A with other phenylethanoid glycosides present in Ku-Ding-Cha could reveal more potent therapeutic combinations.

-

Structure-Activity Relationship (SAR) Studies : Modifying the chemical structure of Ligupurpuroside A could lead to the development of more potent and selective derivatives.

The comprehensive data presented in this guide provide a robust foundation for scientists and drug development professionals to advance the research on Ligupurpuroside A from a traditional remedy to a scientifically validated therapeutic agent.

References

- 1. Ligupurpuroside A | CAS:147396-01-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligupurpuroside A|147396-01-8|COA [dcchemicals.com]

- 4. Ku Ding Cha (Kuding tea) in Chinese Medicine [meandqi.com]

- 5. chinateawholesale.com [chinateawholesale.com]

- 6. Preventive Effect of Small-Leaved Kuding Tea (Ligustrum robustum (Roxb.) Bl.) Polyphenols on D-Galactose-Induced Oxidative Stress and Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypolipidemic activity and mechanisms of the total phenylpropanoid glycosides from Ligustrum robustum (Roxb.) Blume by AMPK-SREBP-1c pathway in hamsters fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK, SREBP, and Lipid Metabolism | Cell Signaling & Diabetes Laboratory [bumc.bu.edu]

- 10. Antioxidative activity of high-density lipoprotein (HDL): Mechanistic insights into potential clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antioxidant properties of HDL [frontiersin.org]

- 12. Phenylethanoid and Phenylmethanoid Glycosides from the Leaves of Ligustrum robustum and Their Bioactivities [mdpi.com]

- 13. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Inhibition of LDL oxidation and oxidized LDL-induced foam cell formation in RAW 264.7 cells show anti-atherogenic properties of a foliar methanol extract of Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Methods on LDL particle isolation, characterization, and component fractionation for the development of novel specific oxidized LDL status markers for atherosclerotic disease risk assessment [frontiersin.org]

- 19. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Ligupurpuroside A CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligupurpuroside A, a phenylpropanoid glycoside isolated from Ligustrum purpurascens, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of Ligupurpuroside A, including its chemical identity, and delves into its biological activities, focusing on its antioxidant and hypolipidemic properties. Detailed experimental protocols for assessing these activities are provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanism underlying its hypolipidemic effects, specifically its modulation of the AMPK/SREBP-1c signaling pathway.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 147396-01-8 | [1][2][3][] |

| Molecular Formula | C35H46O19 | [1][2][3][] |

| Molecular Weight | 770.73 g/mol | [1][3] |

| Class | Phenylpropanoids | [1][3] |

| Source | Herbs of Ligustrum purpurascens | [1][3] |

| Appearance | Powder | [1][3] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1][3] |

Biological Activities

Ligupurpuroside A exhibits a range of biological activities, with its antioxidant and hypolipidemic effects being of particular note for drug development.

Antioxidant Activity

Ligupurpuroside A has demonstrated potent antioxidant properties. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Hypolipidemic Activity

Studies have shown that Ligupurpuroside A can significantly inhibit lipid accumulation in hepatocytes.[1] This effect is particularly relevant in the context of non-alcoholic fatty liver disease (NAFLD). The primary mechanism for this activity is through the modulation of the AMPK-SREBP-1c signaling pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve Ligupurpuroside A in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at various concentrations. A control well should contain 100 µL of DPPH solution and 100 µL of the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the ABTS radical cation.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of the Ligupurpuroside A sample solution to 190 µL of the ABTS•+ working solution in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

Oleic Acid-Induced Lipid Accumulation in HepG2 Cells

This in vitro model mimics the conditions of hepatic steatosis.

Methodology:

-

Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Induction of Steatosis: Seed the HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with oleic acid (conjugated to BSA) at a final concentration of 0.5-1 mM for 24 hours to induce lipid accumulation.

-

Treatment: Treat the oleic acid-induced cells with various concentrations of Ligupurpuroside A (e.g., 50 µM) for an additional 24 hours.

-

Oil Red O Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Wash with PBS and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O solution for 20 minutes.

-

Wash with 60% isopropanol and then with PBS.

-

-

Quantification: Elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 510 nm to quantify the intracellular lipid content.

Signaling Pathway Analysis

The hypolipidemic effect of Ligupurpuroside A is primarily mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c).

AMPK-SREBP-1c Signaling Pathway

// Nodes LigupurpurosideA [label="Ligupurpuroside A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#FBBC05", fontcolor="#202124"]; pAMPK [label="p-AMPK (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SREBP1c_precursor [label="Precursor SREBP-1c", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SREBP1c_mature [label="Mature SREBP-1c\n(Nuclear)", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"]; Lipogenic_Genes [label="Lipogenic Gene\nTranscription\n(FAS, ACC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipogenesis [label="Lipogenesis\n(Fatty Acid & Triglyceride Synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Accumulation [label="Lipid Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LigupurpurosideA -> AMPK [label="Activates", color="#5F6368", fontcolor="#202124"]; AMPK -> pAMPK [label="Phosphorylation", color="#5F6368", fontcolor="#202124"]; pAMPK -> SREBP1c_precursor [label="Phosphorylates &\nInhibits Cleavage", color="#5F6368", fontcolor="#202124", dir=tee]; SREBP1c_precursor -> SREBP1c_mature [label="Proteolytic\nCleavage", color="#5F6368", fontcolor="#202124"]; SREBP1c_mature -> Lipogenic_Genes [label="Promotes", color="#5F6368", fontcolor="#202124"]; Lipogenic_Genes -> Lipogenesis [label="Leads to", color="#5F6368", fontcolor="#202124"]; Lipogenesis -> Lipid_Accumulation [label="Results in", color="#5F6368", fontcolor="#202124"]; } Ligupurpuroside A signaling pathway in hepatocytes.

Pathway Description:

-

AMPK Activation: Ligupurpuroside A activates AMPK, a key energy sensor in the cell.

-

SREBP-1c Inhibition: Activated AMPK (p-AMPK) phosphorylates the precursor form of SREBP-1c. This phosphorylation prevents its proteolytic cleavage and translocation to the nucleus.

-

Downregulation of Lipogenic Genes: The reduction in mature, nuclear SREBP-1c leads to decreased transcription of its target genes, which include key enzymes in lipid synthesis such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).

-

Reduced Lipogenesis: The downregulation of these lipogenic enzymes results in a decrease in the de novo synthesis of fatty acids and triglycerides.

-

Inhibition of Lipid Accumulation: The overall effect is a reduction in intracellular lipid accumulation within the hepatocytes.

Experimental Workflow for Pathway Analysis

// Nodes HepG2_Culture [label="HepG2 Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; OA_Induction [label="Induce Steatosis\n(Oleic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; LPA_Treatment [label="Treat with\nLigupurpuroside A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Extraction [label="Protein Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Western_Blot [label="Western Blot", fillcolor="#F1F3F4", fontcolor="#202124"]; Antibody_Incubation [label="Primary & Secondary\nAntibody Incubation\n(p-AMPK, SREBP-1c, FAS, ACC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Densitometry Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HepG2_Culture -> OA_Induction [color="#5F6368"]; OA_Induction -> LPA_Treatment [color="#5F6368"]; LPA_Treatment -> Protein_Extraction [color="#5F6368"]; Protein_Extraction -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Western_Blot [color="#5F6368"]; Western_Blot -> Antibody_Incubation [color="#5F6368"]; Antibody_Incubation -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; } Workflow for Western Blot analysis of signaling proteins.

Quantitative Data Summary

The following table summarizes the expected outcomes from the described experiments. Actual values should be determined empirically.

| Experiment | Parameter | Expected Result with Ligupurpuroside A |

| DPPH Assay | % Radical Scavenging | Dose-dependent increase |

| ABTS Assay | % Radical Scavenging | Dose-dependent increase |

| HepG2 Lipid Accumulation | Intracellular Lipid Content | Significant decrease at 50 µM[1] |

| Western Blot Analysis | p-AMPK/AMPK Ratio | Increase |

| Nuclear SREBP-1c | Decrease | |

| FAS Expression | Decrease | |

| ACC Expression | Decrease |

Conclusion

Ligupurpuroside A is a promising natural compound with significant antioxidant and hypolipidemic properties. Its ability to modulate the AMPK-SREBP-1c signaling pathway highlights its potential as a therapeutic agent for metabolic disorders such as NAFLD. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Ligupurpuroside A.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on ligupurpuroside A, a phenylethanoid glycoside with significant biological activities. Due to the absence of a reported total chemical synthesis, this document focuses on its proposed biosynthetic pathway, established biological activities with supporting quantitative data, and a general protocol for its isolation from natural sources.

I. Biosynthesis of Ligupurpuroside A and Related Phenylethanoid Glycosides

While the complete biosynthetic pathway of ligupurpuroside A has not been explicitly detailed, the elucidation of the biosynthesis of the structurally similar ligupurpuroside B in Ligustrum robustum offers valuable insights.[1][2][3][4][5] The pathway involves a series of enzymatic steps catalyzed by glycosyltransferases.

A proposed biosynthetic pathway for phenylethanoid glycosides, including ligupurpuroside A, likely commences with the formation of a salidroside precursor from tyrosol, catalyzed by the enzyme UGT85AF8.[1][2][3] Subsequent glycosylation steps, mediated by other specific glycosyltransferases, would then lead to the elaboration of the core structure to yield ligupurpuroside A and its related compounds. In the case of ligupurpuroside B, UGT79G7 and UGT79A19 are responsible for the sequential addition of rhamnose moieties.[1][2][3][4][5]

Proposed Biosynthetic Scheme:

Caption: Proposed biosynthetic pathway for ligupurpuroside A and related compounds.

II. Biological Activities and Quantitative Data

Ligupurpuroside A exhibits a range of biological activities, with its antioxidant properties being the most prominently studied. Phenylethanoid glycosides, as a class, are recognized for their diverse therapeutic potential, including neuroprotective, anti-inflammatory, and hepatoprotective effects.[6][7][8]

Antioxidant Activity:

Ligupurpuroside A has demonstrated potent antioxidant effects, comparable to the well-known green tea antioxidant, (-)-epicatechin gallate.[9] It effectively protects human low-density lipoprotein (LDL) from copper-mediated oxidation and prevents the peroxyl free radical-induced oxidation of alpha-tocopherol in human LDL.[9] This activity is dose-dependent.[9]

Enzyme Inhibitory Activity:

Studies on related phenylethanoid glycosides from Ligustrum robustum have revealed inhibitory effects on various enzymes, suggesting potential therapeutic applications in metabolic disorders.[10] While specific data for ligupurpuroside A's enzyme inhibition is part of a broader study, the general activity of this class of compounds is significant.

Quantitative Biological Activity Data:

| Compound/Class | Biological Activity | Assay | IC50 / Effective Concentration | Reference |

| Ligupurpuroside A | Antioxidant | Inhibition of Cu2+-mediated LDL oxidation | Protective at 5-40 µM | [9] |

| Ligupurpuroside A | Antioxidant | Prevention of peroxyl radical-induced α-tocopherol oxidation in LDL | Effective at 5-40 µM | [9] |

| Phenylethanoid Glycosides (General) | Fatty Acid Synthase (FAS) Inhibition | Enzymatic Assay | Varies by compound (e.g., (Z)-osmanthuside B6: 4.55 ± 0.35 μM) | [10] |

| Phenylethanoid Glycosides (General) | α-Glucosidase Inhibition | Enzymatic Assay | Moderate activity observed for some related compounds | [10] |

| Phenylethanoid Glycosides (General) | α-Amylase Inhibition | Enzymatic Assay | Moderate activity observed for some related compounds | [10] |

| Phenylethanoid Glycosides (General) | ABTS Radical Scavenging | Chemical Assay | Stronger than L-(+)-ascorbic acid for several related compounds (IC50: 2.68 ± 0.05 ~ 4.86 ± 0.06 μM) | [10] |

III. Experimental Protocols

A. General Protocol for Isolation of Ligupurpuroside A from Ligustrum species

This protocol outlines a general procedure for the isolation and purification of ligupurpuroside A from the leaves of Ligustrum species, such as Ligustrum purpurascens.[9]

Experimental Workflow:

References

- 1. Discovery of Glycosyltransferases Involved in the Biosynthesis of Ligupurpuroside B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Discovery of Glycosyltransferases Involved in the Biosynthesis of Ligupurpuroside B - Organic Letters - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Naturally occurring phenylethanoid glycosides: potential leads for new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidative activities of phenylethanoid glycosides from Ligustrum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Investigating the In Vivo Efficacy of Ligupurpuroside A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ligupurpuroside A, a phenylpropanoid glycoside, has demonstrated a range of biological activities in vitro, including antioxidant, anti-inflammatory, and lipid-lowering effects. To translate these promising preclinical findings into potential therapeutic applications, robust in vivo studies using relevant animal models are essential. These application notes provide detailed protocols for investigating the efficacy of ligupurpuroside A in three key areas: hyperlipidemia, neuroprotection, and hepatoprotection. The protocols are based on established animal models and incorporate methods for assessing both phenotypic and molecular endpoints.

Animal Model for Hyperlipidemia

This section outlines a protocol for evaluating the anti-hyperlipidemic effects of ligupurpuroside A in a diet-induced hamster model. Hamsters are a suitable model as their lipid metabolism closely resembles that of humans.

Application Note:

This model is designed to assess the ability of ligupurpuroside A to ameliorate dyslipidemia induced by a high-fat diet. Key endpoints include the measurement of plasma lipid levels, hepatic lipid accumulation, and the modulation of key signaling pathways involved in lipid metabolism, such as the AMPK-SREBP-1c pathway.

Experimental Protocol:

1. Animals and Housing:

-

Species: Male Syrian golden hamsters (8-10 weeks old).

-

Housing: Housed individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

-

Acclimation: Acclimatize for at least one week before the start of the experiment, with free access to standard chow and water.

2. Induction of Hyperlipidemia:

-

Diet: Feed the hamsters a high-fat diet (HFD) consisting of standard chow supplemented with 10% lard, 1.5% cholesterol, and 0.5% cholic acid for 4 weeks to induce hyperlipidemia. A control group will receive a standard chow diet.

3. Treatment Groups:

-

Divide the HFD-fed hamsters into the following groups (n=8-10 per group):

-

HFD Control: HFD + vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Ligupurpuroside A Low Dose: HFD + Ligupurpuroside A (e.g., 50 mg/kg/day, administered orally).

-

Ligupurpuroside A High Dose: HFD + Ligupurpuroside A (e.g., 100 mg/kg/day, administered orally).

-

Positive Control: HFD + Fenofibrate (e.g., 100 mg/kg/day, administered orally).

-

-

A Normal Control group receiving standard chow and vehicle should also be included.

-

Treatment Duration: 8 weeks.

4. Sample Collection and Analysis:

-

Blood Collection: Collect blood samples via retro-orbital sinus puncture at baseline and at the end of the treatment period after an overnight fast.

-

Plasma Lipid Analysis: Measure plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.

-

Tissue Collection: At the end of the study, euthanize the animals and collect liver tissues.

-

Hepatic Lipid Analysis: Measure hepatic TC and TG levels.

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin and eosin (H&E) and Oil Red O staining to assess lipid accumulation and liver morphology.

-

Western Blot Analysis: Analyze the protein expression of key regulators of lipid metabolism in the liver, such as phosphorylated AMPK (p-AMPK), AMPK, and sterol regulatory element-binding protein-1c (SREBP-1c).

Data Presentation:

Table 1: Effects of Ligupurpuroside A on Plasma Lipid Profile in High-Fat Diet-Fed Hamsters

| Group | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

| Normal Control | ||||

| HFD Control | ||||

| Ligupurpuroside A (Low Dose) | ||||

| Ligupurpuroside A (High Dose) | ||||

| Fenofibrate |

Table 2: Effects of Ligupurpuroside A on Hepatic Lipid Content and Enzyme Activity in High-Fat Diet-Fed Hamsters

| Group | Hepatic TC (mg/g tissue) | Hepatic TG (mg/g tissue) |

| Normal Control | ||

| HFD Control | ||

| Ligupurpuroside A (Low Dose) | ||

| Ligupurpuroside A (High Dose) | ||

| Fenofibrate |

Visualization:

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ligupurpuroside A

Introduction

Ligupurpuroside A is a phenylethanoid glycoside found in plants such as Ligustrum purpurascens. It has garnered interest in the scientific community for its potential biological activities. As research into this compound progresses, the need for a reliable analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust HPLC method for the analysis of ligupurpuroside A, suitable for researchers, scientists, and professionals in drug development.

Materials and Reagents

-

Ligupurpuroside A reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (Glacial, analytical grade)

-

Methanol (HPLC grade, for extraction)

-

0.45 µm syringe filters

Chromatographic Conditions

A reversed-phase HPLC method was developed for the quantitative analysis of ligupurpuroside A. The chromatographic separation is achieved using a C18 column with a gradient elution of acetonitrile and acidified water.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Phenomenex Luna® C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 0.1% Acetic Acid in Water |

| Gradient Elution | 0-6 min, 15-17.8% A; 6-20 min, 17.8% A; 20-40 min, 17.8-25% A; 40-55 min, 25-60% A; 55-60 min, 60-75% A; 60-65 min, 75-15% A; 65-70 min, 15% A |

| Flow Rate | Variable: 0-6 min, 1.0 mL/min; 6-20 min, 0.8 mL/min; 20-40 min, 0.8-1.0 mL/min; 40-70 min, 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery according to ICH guidelines. The following table summarizes the typical performance of this method for phenylethanoid glycosides.[1][2]

| Parameter | Result |

| Linearity (r²) | ≥ 0.9999 |

| Intra-day Precision (RSD%) | < 1.50% |

| Accuracy | 96.05% - 101.47% |

| Recovery | > 95.01% |

Experimental Protocols

1. Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of ligupurpuroside A reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 15% acetonitrile in 0.1% acetic acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter all standard solutions through a 0.45 µm syringe filter before injection.

2. Sample Preparation (from Plant Material)

-

Extraction: Weigh 1 g of powdered, dried plant material (e.g., leaves of Ligustrum purpurascens) into a flask. Add 50 mL of methanol and sonicate for 30 minutes.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract with 10 mL of the mobile phase (initial conditions).

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each standard solution to generate a calibration curve.

-

Inject 10 µL of the prepared sample solution.

-

Record the chromatograms and integrate the peak area for ligupurpuroside A.

-

Calculate the concentration of ligupurpuroside A in the sample using the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC analysis of Ligupurpuroside A.

Caption: Factors influencing HPLC separation of Ligupurpuroside A.

References

- 1. Simultaneous qualitative and quantitative determination of phenylethanoid glycosides and flavanoid compounds in Callicarpa kwangtungensis Chun by HPLC-ESI-IT-TOF-MS/MS coupled with HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Simultaneous qualitative and quantitative determination of phenylethanoid glycosides and flavanoid compounds in Callicarpa kwangtungensis Chun by HPLC-ESI-IT-TOF-MS/MS coupled with HPLC-DAD - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Ligupurpuroside A: Application Notes and Protocols for Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Ligupurpuroside A as an inhibitor of key enzymes implicated in various pathological conditions. While direct quantitative data for Ligupurpuroside A is an area of ongoing research, this document summarizes the inhibitory activities of structurally related phenylethanoid glycosides against tyrosinase and α-glucosidase. Furthermore, detailed protocols for standardized in vitro enzyme inhibition assays are provided to facilitate further investigation into the specific inhibitory potential of Ligupurpuroside A.

Introduction to Ligupurpuroside A

Ligupurpuroside A is a phenylethanoid glycoside, a class of natural compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties. The structural characteristics of phenylethanoid glycosides suggest their potential to interact with and inhibit the activity of various enzymes, making them promising candidates for drug discovery and development. This document focuses on the potential inhibitory effects of Ligupurpuroside A on three key enzymes: tyrosinase, α-glucosidase, and acetylcholinesterase.

Potential Enzyme Targets and Therapeutic Implications

-

Tyrosinase: A key enzyme in melanin biosynthesis, its inhibition is a target for treating hyperpigmentation disorders and is also relevant in the food industry to prevent enzymatic browning.

-

α-Glucosidase: An enzyme involved in carbohydrate digestion, its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.

-

Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine; its inhibition is a primary therapeutic strategy for Alzheimer's disease.

Quantitative Data on Phenylethanoid Glycoside Inhibition

While specific IC50 values for Ligupurpuroside A are not yet widely published, the following tables summarize the inhibitory activities of other phenylethanoid glycosides against tyrosinase and α-glucosidase, providing a basis for the potential activity of Ligupurpuroside A.

Table 1: Tyrosinase Inhibitory Activity of Selected Phenylethanoid Glycosides

| Compound | Source Organism | Substrate | IC50 Value |

| Compound 7 (a phenylethanoid glycoside) | Corallodiscus flabellatus | L-DOPA | 0.23 µM |

| Verbascoside | Teucrium polium | L-DOPA | 0.324 mM |

| Poliumoside | Teucrium polium | L-DOPA | 0.5026 mM |

Table 2: α-Glucosidase Inhibitory Activity of Selected Phenylethanoid Glycosides

| Compound | Source Organism | Substrate | IC50 Value |

| Acteoside (Verbascoside) | Various | pNPG | Varies (µM to mM range) |

| Isoacteoside | Various | pNPG | Varies (µM to mM range) |

| Forsythoside B | Various | pNPG | Varies (µM to mM range) |

Note: IC50 values for α-glucosidase inhibition by phenylethanoid glycosides are reported across various studies with a wide range of potencies. Specific values should be consulted from primary literature.

Signaling Pathways and Experimental Workflows

To visualize the context of enzyme inhibition and the experimental procedures, the following diagrams are provided.

Caption: Potential inhibition of the melanogenesis pathway by Ligupurpuroside A.

Caption: General workflow for in vitro enzyme inhibition assays.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of Ligupurpuroside A against tyrosinase, α-glucosidase, and acetylcholinesterase.

Protocol 1: Tyrosinase Inhibition Assay

This protocol is adapted from standard methods using L-DOPA as a substrate.[1][2]

1. Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Ligupurpuroside A

-

Kojic acid (positive control)

-

Sodium phosphate buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer. The final concentration in the well should be optimized (e.g., 20-40 U/mL).

-

Substrate Solution: Prepare a stock solution of L-DOPA in sodium phosphate buffer (e.g., 2.5 mM).

-

Test Compound Solutions: Dissolve Ligupurpuroside A and kojic acid in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of final concentrations for IC50 determination.

-

Control Solutions: Use buffer with DMSO for the negative control.

3. Assay Procedure:

-

To each well of a 96-well plate, add:

-

140 µL of sodium phosphate buffer

-

20 µL of the test compound solution (Ligupurpuroside A or kojic acid at various concentrations) or control solution.

-

20 µL of tyrosinase solution.

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for 10-20 minutes.

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol is based on the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).[3][4][5]

1. Materials and Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Ligupurpuroside A

-

Acarbose (positive control)

-

Sodium phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.2 M)

-

DMSO

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of α-glucosidase in sodium phosphate buffer (e.g., 0.5 U/mL).

-

Substrate Solution: Prepare a stock solution of pNPG in sodium phosphate buffer (e.g., 5 mM).

-

Test Compound Solutions: Prepare stock solutions of Ligupurpuroside A and acarbose in DMSO and dilute with buffer to desired concentrations.

-

Stopping Solution: Prepare a 0.2 M sodium carbonate solution.

3. Assay Procedure:

-

Add the following to each well of a 96-well plate:

-

50 µL of sodium phosphate buffer

-

10 µL of the test compound solution (Ligupurpuroside A or acarbose at various concentrations) or control solution.

-

20 µL of α-glucosidase solution.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 20 µL of pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of sodium carbonate solution to each well.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

4. Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method.[6][7][8]

1. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Ligupurpuroside A

-

Galantamine or Donepezil (positive control)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

DMSO

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of AChE in Tris-HCl buffer (e.g., 0.2 U/mL).

-

Substrate Solution: Prepare a stock solution of ATCI in deionized water (e.g., 15 mM).

-

DTNB Solution: Prepare a stock solution of DTNB in Tris-HCl buffer (e.g., 3 mM).

-

Test Compound Solutions: Prepare stock solutions of Ligupurpuroside A and the positive control in DMSO and dilute with buffer to the desired concentrations.

3. Assay Procedure:

-

In a 96-well plate, add the following in order:

-

140 µL of Tris-HCl buffer

-

20 µL of the test compound solution.

-

20 µL of DTNB solution.

-

-

Mix and pre-incubate at 25°C for 5 minutes.

-

Add 10 µL of the AChE solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

4. Data Analysis:

-

Calculate the reaction rate for each well.

-

Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Calculate the IC50 value from the dose-response curve.

Disclaimer: The information provided in these application notes is intended for research purposes only. The inhibitory potential of Ligupurpuroside A against the mentioned enzymes requires further experimental validation. The provided protocols are standard methods and may require optimization for specific experimental conditions.

References

- 1. Tyrosinase inhibition assay [bio-protocol.org]

- 2. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. In vitro α-glucosidase inhibitory assay [protocols.io]

- 5. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Application of ligupurpuroside A in drug discovery and development.

For Researchers, Scientists, and Drug Development Professionals

Introduction